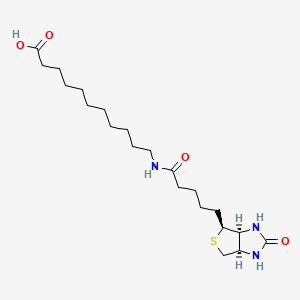

SLC-(+)-Biotin

Description

Historical Trajectories in Biotin (B1667282) Research Discovery

The journey to understanding biotin was a gradual process spanning several decades and involving multiple independent research efforts. The initial clues emerged from observations of "egg-white injury," a condition characterized by dermatitis, hair loss, and neurological symptoms in animals fed a diet high in raw egg whites. bris.ac.ukkarger.com In 1916, W.G. Bateman first reported these toxic effects. bris.ac.uk Later, in 1927, Margarete Boas and Helen Parsons conducted experiments that further detailed the symptoms of this condition in rats. bris.ac.ukwikipedia.org

The key to this mysterious ailment was found to be a protein in raw egg white, later named avidin (B1170675), which binds to biotin and prevents its absorption. britannica.comvivahealthlabs.com In 1936, Fritz Kögl and Benno Tönnis successfully isolated a crystalline substance from egg yolk which they named "biotin," derived from the Greek word "bios" meaning "life." wikipedia.org Concurrently, Paul György, a Hungarian-American biochemist, was investigating the factor responsible for egg-white injury and in 1939, he identified a compound he called "Vitamin H" (the 'H' representing the German words for 'hair' and 'skin'). bris.ac.ukwikipedia.orgwikipedia.org Further research revealed that biotin and Vitamin H were, in fact, the same compound. wikipedia.org The structure of biotin was ultimately elucidated in 1942, solidifying its identity as an essential vitamin. britannica.com It took nearly four decades of research from its initial discovery to be fully recognized as a vitamin. nih.gov

Foundational Roles of Biotin as a Coenzyme and Essential Micronutrient

Biotin's primary and most well-understood function in biological systems is its role as a prosthetic group for a class of enzymes known as carboxylases. nih.govoregonstate.edu In this capacity, biotin acts as a carrier of carbon dioxide, facilitating its transfer to various substrates in critical metabolic pathways. nih.govlsu.edu This process, known as carboxylation, is essential for several key metabolic functions. patsnap.com

The covalent attachment of biotin to its target enzymes is catalyzed by holocarboxylase synthetase. oregonstate.edu There are five major biotin-dependent carboxylases in mammals, each playing a vital role in metabolism: oregonstate.edunih.gov

Acetyl-CoA Carboxylase 1 and 2 (ACC1 and ACC2): These enzymes are crucial for the synthesis of fatty acids. They catalyze the conversion of acetyl-CoA to malonyl-CoA, a fundamental building block for fatty acid chains. oregonstate.edunih.gov

Pyruvate (B1213749) Carboxylase (PC): PC is a key enzyme in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources. It converts pyruvate to oxaloacetate, a critical intermediate in this pathway. oregonstate.edupatsnap.com

Propionyl-CoA Carboxylase (PCC): This enzyme is involved in the metabolism of several amino acids (including isoleucine, valine, methionine, and threonine) and odd-chain fatty acids. It converts propionyl-CoA to methylmalonyl-CoA. oregonstate.edupatsnap.com

Methylcrotonyl-CoA Carboxylase (MCC): MCC plays a role in the breakdown of the amino acid leucine (B10760876), catalyzing a key step in its catabolic pathway. oregonstate.edupatsnap.com

Beyond its coenzymatic role, biotin is also involved in gene regulation through the biotinylation of histones, which can affect chromatin structure and gene expression. wikipedia.orgnih.gov

Table 1: Major Biotin-Dependent Carboxylases in Mammals

| Enzyme | Metabolic Pathway | Function |

|---|---|---|

| Acetyl-CoA Carboxylase 1 & 2 (ACC1 & ACC2) | Fatty Acid Synthesis | Catalyzes the conversion of acetyl-CoA to malonyl-CoA. oregonstate.edunih.gov |

| Pyruvate Carboxylase (PC) | Gluconeogenesis | Converts pyruvate to oxaloacetate. oregonstate.edupatsnap.com |

| Propionyl-CoA Carboxylase (PCC) | Amino Acid and Odd-Chain Fatty Acid Metabolism | Converts propionyl-CoA to methylmalonyl-CoA. oregonstate.edupatsnap.com |

| Methylcrotonyl-CoA Carboxylase (MCC) | Leucine Catabolism | Catalyzes a key step in the breakdown of leucine. oregonstate.edupatsnap.com |

Overview of Solute Carrier (SLC) Transporter Families Relevant to Biotin Homeostasis

The Solute Carrier (SLC) superfamily is one of the largest groups of membrane transport proteins, with over 400 members organized into 66 families. wikipedia.orggenenames.org These transporters are crucial for moving a vast array of solutes, including nutrients, ions, and drugs, across biological membranes. nih.gov The transport of biotin into and out of cells is primarily mediated by specific members of the SLC family, ensuring its availability for metabolic processes. nih.govmdpi.com

The primary transporter responsible for the intestinal absorption and cellular uptake of biotin is the Sodium-dependent Multivitamin Transporter (SMVT) , also known as SLC5A6. ontosight.ainih.gov As its name suggests, SMVT utilizes the sodium gradient to drive the transport of biotin, as well as other vitamins like pantothenic acid and lipoic acid, into cells. nih.govmedicationsandnutrition.com SMVT is widely expressed in various tissues, including the intestine, liver, kidney, and brain. medicationsandnutrition.com

Another transporter implicated in biotin uptake, particularly in lymphoid cells, is the Monocarboxylate Transporter 1 (MCT1) , also known as SLC16A1. walshmedicalmedia.comannualreviews.org MCT1 is primarily known for transporting monocarboxylates like lactate (B86563) and pyruvate. researchgate.net However, studies have shown that it can also facilitate biotin transport, likely due to structural similarities between biotin and monocarboxylic acids. mdpi.comresearchgate.net

The transport of biotin across the blood-brain barrier is also a critical process, and while SMVT plays a role, other transporters may be involved to ensure adequate biotin supply to the central nervous system. nih.gov

Table 2: Key SLC Transporters for Biotin

| Transporter | Gene Name | Function in Biotin Transport | Mechanism |

|---|---|---|---|

| Sodium-dependent Multivitamin Transporter (SMVT) | SLC5A6 | Primary transporter for intestinal absorption and cellular uptake of biotin. ontosight.ainih.gov | Sodium-dependent symporter. nih.gov |

| Monocarboxylate Transporter 1 (MCT1) | SLC16A1 | Facilitates biotin uptake, particularly in lymphoid cells. walshmedicalmedia.comannualreviews.org | Proton-dependent counter-transport. walshmedicalmedia.com |

Propriétés

IUPAC Name |

11-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N3O4S/c25-18(22-14-10-6-4-2-1-3-5-7-13-19(26)27)12-9-8-11-17-20-16(15-29-17)23-21(28)24-20/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28)/t16-,17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXXNEUKRWLXPD-ZWOKBUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Enzymology and Metabolic Pathways of Slc + Biotin

Biotin-Dependent Carboxylase Systems

(+)-Biotin, a water-soluble B-vitamin, functions as an essential cofactor for a class of enzymes known as biotin-dependent carboxylases. mdpi.com These enzymes play a critical role in a variety of metabolic pathways, including the synthesis of fatty acids, the catabolism of amino acids, and gluconeogenesis. mdpi.comsmpdb.ca In mammals, there are five known biotin-dependent carboxylases: Acetyl-CoA carboxylase 1 and 2, pyruvate (B1213749) carboxylase, propionyl-CoA carboxylase, and 3-methylcrotonyl-CoA carboxylase. plos.org The catalytic activity of these enzymes relies on a two-step reaction mechanism where biotin (B1667282), covalently attached to the enzyme, acts as a carrier of a carboxyl group. lsu.edu

Specific Biotinylated Carboxylases: Acetyl-CoA Carboxylase, Methylcrotonyl-CoA Carboxylase, Pyruvate Carboxylase, Propionyl-CoA Carboxylase

The four major biotin-dependent carboxylases are integral to central metabolic pathways. They are multi-subunit enzymes that share a common reaction mechanism but have distinct substrates and physiological roles. nih.govnih.gov

Acetyl-CoA Carboxylase (ACC) : This enzyme exists in two main isoforms in mammals, ACC1 and ACC2. oup.com ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. wikipedia.org This reaction is the committed and rate-limiting step in the de novo synthesis of fatty acids. wikipedia.orgresearchgate.net ACC1 is primarily found in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where the malonyl-CoA it produces is used for fatty acid synthesis. novusbio.com ACC2 is located on the outer mitochondrial membrane and its product, malonyl-CoA, is thought to regulate fatty acid oxidation. oup.com

Methylcrotonyl-CoA Carboxylase (MCC) : Located in the mitochondria, MCC is a key enzyme in the catabolism of the essential branched-chain amino acid leucine (B10760876). wikipedia.orgplos.org It catalyzes the carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA. wikipedia.org This is a crucial step in preventing the buildup of toxic intermediates from leucine degradation. plos.org The enzyme is a heterododecamer composed of α and β subunits. wikipedia.org

Pyruvate Carboxylase (PC) : PC is a mitochondrial enzyme that catalyzes the carboxylation of pyruvate to form oxaloacetate. wikipedia.orgnih.gov This is a vital anaplerotic reaction, meaning it replenishes intermediates of the Krebs cycle. nih.gov The oxaloacetate produced can be used for gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters. novusbio.com PC is a homotetramer and its activity is allosterically regulated by acetyl-CoA. wikipedia.org

Propionyl-CoA Carboxylase (PCC) : This mitochondrial enzyme catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA. wikipedia.orgnih.gov PCC is essential for the catabolism of several branched-chain amino acids (isoleucine, threonine, and valine), odd-chain fatty acids, and the side chain of cholesterol. nih.govuniprot.org The product, D-methylmalonyl-CoA, is then converted to succinyl-CoA, which can enter the Krebs cycle. wikipedia.org

| Enzyme | Substrate(s) | Product | Cellular Location | Metabolic Pathway(s) |

| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA, ATP, Bicarbonate | Malonyl-CoA, ADP, Phosphate | Cytoplasm (ACC1), Mitochondrial Membrane (ACC2) | Fatty Acid Synthesis, Regulation of Fatty Acid Oxidation |

| Methylcrotonyl-CoA Carboxylase (MCC) | 3-Methylcrotonyl-CoA, ATP, Bicarbonate | 3-Methylglutaconyl-CoA, ADP, Phosphate | Mitochondria | Leucine Catabolism |

| Pyruvate Carboxylase (PC) | Pyruvate, ATP, Bicarbonate | Oxaloacetate, ADP, Phosphate | Mitochondria | Gluconeogenesis, Anaplerosis |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA, ATP, Bicarbonate | D-Methylmalonyl-CoA, ADP, Phosphate | Mitochondria | Amino Acid Catabolism, Odd-Chain Fatty Acid Oxidation |

Holocarboxylase Synthetase-Mediated Biotinylation Mechanisms

The covalent attachment of biotin to the apocarboxylases (the inactive, biotin-free form of the enzymes) is a critical post-translational modification that renders them catalytically active. This process is catalyzed by a single enzyme in humans called holocarboxylase synthetase (HCS). oup.compnas.org HCS is responsible for the biotinylation of all five mammalian carboxylases. plos.org

The reaction proceeds in two ATP-dependent steps:

Activation of Biotin : HCS first catalyzes the activation of biotin to form biotinyl-5'-AMP (B-AMP), with the release of pyrophosphate. pnas.org

Transfer to Apocarboxylase : The biotinyl moiety is then transferred from B-AMP to a specific lysine (B10760008) residue within a highly conserved domain of the apocarboxylase, releasing AMP. oup.com

HCS is found in both the mitochondria and the cytoplasm to facilitate the biotinylation of carboxylases in their respective locations. medlink.com Recent research has also indicated that HCS localizes to the nucleus, where it is involved in the biotinylation of histones, suggesting a role in gene regulation. medlink.comunl.edu The efficiency of HCS is crucial for maintaining metabolic homeostasis, and its deficiency leads to multiple carboxylase deficiency, a serious metabolic disorder. medscape.com

Biotinidase Activity in Biotin Recycling and Carboxylase Turnover

Biotinidase is the enzyme responsible for recycling biotin in the body. nih.gov During the natural turnover of biotinylated carboxylases, the enzymes are degraded into smaller biotinyl-peptides or biocytin (B1667093) (biotin linked to a lysine residue). medscape.comnih.gov Biotinidase acts as a hydrolase, cleaving the amide bond between biotin and lysine in these degradation products, thereby liberating free biotin for reutilization by holocarboxylase synthetase. nih.govmedlineplus.gov

This recycling mechanism is vital for maintaining the body's pool of available biotin. Biotinidase is also important for releasing biotin from dietary protein-bound sources, making it available for absorption. nih.gov Besides its hydrolytic function, biotinidase has also been shown to exhibit biotinyl-transferase activity, transferring biotin from biocytin to nucleophilic acceptors like histones. nih.gov This suggests a potential role for biotinidase in the nuclear metabolism of biotin. nih.gov A deficiency in biotinidase activity impairs biotin recycling, leading to a state of biotin deficiency and subsequent loss of carboxylase activity. medlineplus.govwv.gov

Intermediary Metabolism Regulation by SLC-(+)-Biotin

Beyond its role as a prosthetic group for carboxylases, biotin also influences intermediary metabolism through the regulation of gene expression and allosteric control of key enzymes.

Fatty Acid Synthesis and Oxidation Pathways

Biotin is central to the regulation of fatty acid metabolism, primarily through the action of acetyl-CoA carboxylase (ACC). As previously mentioned, ACC catalyzes the formation of malonyl-CoA, which serves two key functions: it is the primary building block for the synthesis of long-chain fatty acids, and it acts as an allosteric inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that transports fatty acids into the mitochondria for oxidation. wikipedia.orgresearchgate.net

The regulation of ACC activity is a critical control point in fatty acid metabolism. Short-term regulation occurs through allosteric mechanisms; for instance, citrate (B86180), an indicator of high energy status, allosterically activates ACC, while long-chain fatty acyl-CoAs, the end-products of fatty acid synthesis, provide feedback inhibition. novusbio.comutah.edu Hormonal signals also regulate ACC through covalent modification, such as phosphorylation. novusbio.com

Biotin availability can also regulate the expression of genes involved in fatty acid metabolism. Studies have shown that biotin can modulate the mRNA levels of enzymes like fatty acid synthase (FAS) and ACC itself. tandfonline.com This transcriptional regulation is complex and can be influenced by various signaling pathways and transcription factors, such as the sterol regulatory element-binding protein 1c (SREBP1c). tandfonline.comresearchgate.net

Amino Acid Catabolism and Anabolism

Biotin plays a significant role in the catabolism of several amino acids through the actions of propionyl-CoA carboxylase (PCC) and methylcrotonyl-CoA carboxylase (MCC). nih.govresearchgate.net

Leucine Catabolism : MCC is an essential enzyme in the breakdown pathway of the branched-chain amino acid leucine. nih.gov The carboxylation reaction catalyzed by MCC is a vital step in converting leucine into acetyl-CoA and acetoacetate, which can then be used for energy production. plos.org

Catabolism of Isoleucine, Threonine, Valine, and Methionine : The breakdown of these amino acids results in the production of propionyl-CoA. nih.gov PCC then catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the Krebs cycle. wikipedia.org This allows the carbon skeletons of these amino acids to be utilized for gluconeogenesis or energy production.

The regulation of these pathways is crucial for preventing the accumulation of toxic metabolic intermediates. Biotin status can influence the expression of these carboxylases. For example, in biotin-deficient conditions, the apo-form of MCC can accumulate, and the expression of both MCC subunits can be altered at the transcriptional and translational levels. nih.gov Furthermore, amino acids are transported into cells by various transporters, including those from the Solute Carrier (SLC) family, which are essential for providing the substrates for these biotin-dependent metabolic pathways. mdpi.com

| Metabolic Process | Key Biotin-Dependent Enzyme | Role of Biotin | Regulatory Influence |

| Fatty Acid Synthesis | Acetyl-CoA Carboxylase (ACC) | Provides malonyl-CoA, the building block for fatty acid chains. | Allosteric regulation of ACC by citrate and palmitoyl-CoA; Transcriptional control of lipogenic genes. |

| Fatty Acid Oxidation | Acetyl-CoA Carboxylase (ACC) | The product, malonyl-CoA, inhibits CPT1, preventing fatty acid entry into mitochondria. | Regulation of ACC activity directly impacts the rate of fatty acid oxidation. |

| Leucine Catabolism | Methylcrotonyl-CoA Carboxylase (MCC) | Catalyzes a key step in the breakdown of leucine. | Biotin availability affects MCC expression and prevents toxic intermediate accumulation. |

| Catabolism of Other Amino Acids | Propionyl-CoA Carboxylase (PCC) | Converts propionyl-CoA (from isoleucine, valine, threonine, methionine) into a Krebs cycle intermediate. | Essential for integrating the carbon skeletons of several amino acids into central metabolism. |

Gluconeogenesis and Glucose Homeostasis Modulation

The primary mechanism by which this compound influences gluconeogenesis is through its function as a coenzyme for pyruvate carboxylase (PC). droracle.aiebi.ac.uknumberanalytics.com PC is a mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate (OAA). ebi.ac.uktaylorandfrancis.comnih.gov This reaction is the first committed and a principal regulatory step in the gluconeogenic pathway, providing the necessary four-carbon backbone for glucose synthesis. droracle.ainih.gov During fasting, when blood glucose levels decrease, the activity of pyruvate carboxylase increases to facilitate the production of new glucose molecules, thereby maintaining blood glucose stability. droracle.ai The activity of PC is allosterically activated by acetyl-CoA, which accumulates during fatty acid oxidation, a common state during fasting. droracle.ai

Beyond its direct role in the enzymatic reaction of PC, biotin also appears to influence the expression of key genes involved in glucose metabolism. Research indicates that biotin can stimulate the expression of glucokinase in both the liver and pancreas. researchgate.netoregonstate.edu Glucokinase is a key enzyme in glycolysis that facilitates the phosphorylation of glucose, which is a critical step for its subsequent metabolism and for glucose-stimulated insulin (B600854) secretion. researchgate.netfrontiersin.org Furthermore, biotin has been shown to affect the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), another crucial enzyme in gluconeogenesis, suggesting a broader regulatory role in glucose production. caldic.commdpi.com

Table 1: Key Biotin-Dependent Enzymes in Gluconeogenesis and Glucose Homeostasis

| Enzyme | Function | Relevance to Glucose Metabolism |

| Pyruvate Carboxylase (PC) | Catalyzes the conversion of pyruvate to oxaloacetate. ebi.ac.ukebi.ac.uk | This is the initial and a rate-limiting step in gluconeogenesis, essential for producing glucose from non-carbohydrate sources. droracle.ainumberanalytics.com |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. patsnap.com | Plays a role in glucose-stimulated insulin secretion through the production of malonyl-CoA and is involved in the interplay between glucose and fatty acid metabolism. d-nb.inforesearchgate.netucl.ac.uk |

| Propionyl-CoA Carboxylase (PCC) | Catalyzes the carboxylation of propionyl-CoA to methylmalonyl-CoA. nih.gov | Provides a substrate (succinyl-CoA) for the TCA cycle, which is interconnected with gluconeogenesis. nih.govnih.gov |

Integration with the Tricarboxylic Acid Cycle

Another key biotin-dependent enzyme that integrates with the TCA cycle is propionyl-CoA carboxylase (PCC). nih.govnih.gov PCC catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA. nih.govgoogle.com Propionyl-CoA is derived from the metabolism of odd-chain fatty acids and certain amino acids (isoleucine, valine, methionine, and threonine). nih.gov The D-methylmalonyl-CoA is then converted to L-methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, a direct intermediate of the TCA cycle. nih.govnih.gov This pathway provides a crucial route for the carbon skeletons of these molecules to enter the central metabolic hub for oxidation or to be used for anaplerosis, highlighting another way biotin supports the TCA cycle's function. nih.govresearchgate.net

The catabolism of the branched-chain amino acid leucine also involves a biotin-dependent enzyme, 3-methylcrotonyl-CoA carboxylase (MCC). plos.orgwikipedia.org MCC catalyzes a key step in the breakdown of leucine, ultimately leading to the production of acetyl-CoA and acetoacetate. plos.orgwikipedia.org Acetyl-CoA can then enter the TCA cycle for energy production. plos.org This demonstrates how biotin is involved in processing fuel sources that feed into the TCA cycle.

Table 2: Integration of Biotin-Dependent Reactions with the TCA Cycle

| Reaction | Enzyme | Substrate | Product | Link to TCA Cycle |

| Pyruvate Carboxylation | Pyruvate Carboxylase (PC) | Pyruvate | Oxaloacetate | Directly replenishes the oxaloacetate pool, a key intermediate of the TCA cycle (anaplerosis). nih.govscispace.com |

| Propionyl-CoA Carboxylation | Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | D-Methylmalonyl-CoA | The final product of this pathway, succinyl-CoA, is a direct intermediate of the TCA cycle. nih.govnih.gov |

| 3-Methylcrotonyl-CoA Carboxylation | 3-Methylcrotonyl-CoA Carboxylase (MCC) | 3-Methylcrotonyl-CoA | 3-Methylglutaconyl-CoA | Part of the leucine degradation pathway which ultimately produces acetyl-CoA, a primary fuel for the TCA cycle. plos.orgwikipedia.org |

Cellular Transport and Homeostatic Regulation of Slc + Biotin

Solute Carrier Family 5 Member 6 (SLC5A6/SMVT)-Mediated Biotin (B1667282) Uptake

The sodium-dependent multivitamin transporter (SMVT), encoded by the SLC5A6 gene, is a key protein responsible for the intestinal absorption and renal reabsorption of biotin. guidetopharmacology.org It is an electrogenic, sodium-dependent carrier system that transports biotin, along with pantothenic acid and lipoic acid, into cells. uniprot.orgresearchgate.netnih.gov This transporter is widely expressed in various tissues, including the intestine, placenta, liver, kidney, brain, and heart. creative-biolabs.comresearchgate.net

The human SMVT protein is composed of 635 amino acids and is predicted to have 12 transmembrane domains, with both its amino and carboxyl termini located in the cytoplasm. nih.gov The transport process is driven by an electrochemical sodium gradient, with a stoichiometry of two sodium ions for every one molecule of biotin transported. uniprot.orguef.fi This co-transport mechanism allows for the accumulation of biotin within cells against its concentration gradient. mdpi.com

Several structural features of SLC5A6 are crucial for its function. Site-directed mutagenesis studies have identified specific histidine residues, namely His115 and His254, as being important for the transporter's function. researchgate.net Mutations in these residues lead to a significant reduction in biotin uptake, likely by affecting the expression of the transporter at the cell surface. researchgate.net Additionally, the transporter possesses four N-linked glycosylation sites in its extracellular domains and two protein kinase C-dependent phosphorylation sites in its cytoplasmic domains, which are believed to play a role in regulating its activity. mdpi.com

The expression and activity of SLC5A6 are subject to intricate genetic and cellular regulation to maintain biotin homeostasis. The human SLC5A6 gene features two distinct promoters, which contain regulatory elements like AP1 and Sp1 sites that respond to cellular biotin levels. conicet.gov.ar When cellular biotin levels are low, the expression of SMVT increases to enhance biotin uptake. conicet.gov.ar

This regulation involves epigenetic mechanisms, specifically the biotinylation of histones. Holocarboxylase synthetase (HCS) acts as a biotin sensor. In biotin-replete conditions, HCS mediates the biotinylation of specific lysine (B10760008) residues on histones, leading to changes in chromatin structure at the SMVT gene locus and subsequent repression of its transcription. conicet.gov.ar Conversely, in a biotin-deficient state, this repression is lifted, allowing for increased SMVT expression. conicet.gov.ar The activity of SLC5A6 is also regulated post-transcriptionally through pathways involving protein kinase C (PKC) and Ca2+/calmodulin. nih.gov

SLC5A6 exhibits broad substrate specificity, transporting not only biotin but also pantothenic acid and lipoic acid. nih.gov These substrates share structural similarities and compete with each other for transport. guidetopharmacology.orgunil.ch For instance, pantothenic acid and desthiobiotin have been shown to significantly inhibit biotin uptake. nih.gov The transporter's affinity for biotin is characterized by a Michaelis constant (Km), with reported values varying depending on the cell type and experimental conditions, such as approximately 100 µM in the rat brain and 26.1 µM in human placental microvillous membrane vesicles. nih.govcapes.gov.br

Certain drugs can also interact with SLC5A6. For example, the anticonvulsant drugs primidone (B1678105) and carbamazepine (B1668303) have been found to competitively inhibit biotin transport. guidetopharmacology.org A variety of other compounds, including certain non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac, have also been shown to inhibit SLC5A6-mediated transport. researchgate.net

| Parameter | Finding | Source(s) |

| Primary Transporter | Solute Carrier Family 5 Member 6 (SLC5A6/SMVT) | guidetopharmacology.org |

| Transported Substrates | Biotin, Pantothenic Acid, Lipoic Acid | uniprot.orgresearchgate.netnih.gov |

| Driving Force | Electrochemical Na+ gradient | uniprot.orguef.fi |

| Stoichiometry | 2 Na+ : 1 Biotin | uniprot.orguef.fi |

| Key Structural Residues | His115, His254 | researchgate.net |

| Genetic Regulation | Biotin-dependent histone biotinylation via Holocarboxylase synthetase (HCS) | conicet.gov.ar |

| Post-Transcriptional Regulation | Protein Kinase C (PKC), Ca2+/calmodulin pathways | nih.gov |

| Competitive Inhibitors | Pantothenic Acid, Desthiobiotin, Primidone, Carbamazepine, Ibuprofen | guidetopharmacology.orgnih.govresearchgate.net |

| Km for Biotin (Rat Brain) | ~100 µM | nih.gov |

| Km for Biotin (Placental MMV) | 26.1 µM | capes.gov.br |

Alternative Biotin Transport Mechanisms

While SLC5A6 is the primary transporter for biotin in most tissues, other transport systems contribute to its uptake, particularly in specific cell types and across specialized barriers.

Monocarboxylate Transporter 1 (MCT1), a member of the SLC16A family, has been identified as an alternative transporter for biotin, especially in lymphoid cells. walshmedicalmedia.comnih.gov Unlike SMVT, MCT1-mediated biotin transport is a proton-dependent process. walshmedicalmedia.com In human peripheral blood mononuclear cells, biotin uptake is inhibited by other MCT1 substrates like lactate (B86563) and is dependent on the proton concentration in the surrounding medium. nih.gov Evidence suggests that MCT1 facilitates biotin transport via a counter-transport mechanism, exchanging biotin for monocarboxylic acids across the cell membrane. walshmedicalmedia.com Overexpression of MCT1 in certain lymphoid cell lines has been shown to increase biotin uptake. nih.gov

The transport of biotin across tightly regulated biological barriers like the blood-brain barrier (BBB) and the placenta is crucial for fetal development and central nervous system function.

Blood-Brain Barrier: Biotin is transported across the BBB by a saturable, carrier-mediated system. nih.gov Studies have confirmed that SLC5A6/SMVT is the major transporter responsible for this process, accounting for a significant percentage of biotin uptake by human brain capillary endothelial cells. nih.govresearchgate.net The transport is Na+-dependent and can be inhibited by other SMVT substrates like pantothenic acid. nih.govnih.gov The half-saturation concentration (Km) for biotin transport at the BBB has been estimated to be between 35.5 and 49.1 µM. nih.gov Deficiencies in this transport system can lead to neurological disorders. oup.com

Placenta: The placenta actively transports biotin from the maternal to the fetal circulation to support fetal growth. capes.gov.brphysiology.org This transport occurs across the microvillous membrane of the placenta and is mediated by a Na+-dependent, saturable process, consistent with the function of SLC5A6. capes.gov.brphysiology.org Kinetic studies using placental microvillous membrane vesicles have demonstrated a Km of 26.1 µM for biotin uptake. capes.gov.brphysiology.org While the initial uptake into the placenta is active, the subsequent release into the fetal circulation appears to be a slower, possibly passive, process. capes.gov.brnih.gov

| Barrier | Primary Transporter | Mechanism | Km (Biotin) | Key Findings | Source(s) |

| Blood-Brain Barrier | SLC5A6/SMVT | Na+-dependent, saturable | 35.5 - 49.1 µM | Major contributor to biotin uptake in the brain; inhibited by pantothenic acid. | nih.govnih.govnih.govresearchgate.net |

| Placenta | SLC5A6/SMVT | Na+-dependent, saturable | 26.1 µM | Active uptake into the placenta, followed by slower release to the fetus. | capes.gov.brphysiology.orgphysiology.orgnih.gov |

Intracellular Distribution and Compartmentalization of Biotin

Once inside the cell, SLC-(+)-Biotin, hereafter referred to as biotin, is not uniformly dispersed. Instead, it undergoes a complex and regulated distribution into distinct subcellular compartments, a process critical for its diverse biological functions. This compartmentalization ensures that biotin is available where it is needed, primarily for its role as a coenzyme for carboxylases and its emerging roles in gene regulation. The primary sites of biotin accumulation are the mitochondria, cytosol, and, to a lesser extent, the nucleus. annualreviews.orgmdpi.com

Research conducted on rat liver following intravenous administration of radiolabeled biotin revealed that the vast majority of the vitamin localizes to the mitochondria and the cytosol. nih.gov A very small fraction was found in the microsomal fraction. annualreviews.orgnih.gov This distribution pattern is consistent with the localization of the five mammalian biotin-dependent carboxylases, which are situated in either the mitochondria or the cytosol. nih.govoregonstate.edu

The partitioning of biotin into these compartments is managed by specific transporters and binding proteins. annualreviews.org The sodium-dependent multivitamin transporter (SMVT) and monocarboxylate transporter 1 (MCT1) are implicated in this intracellular partitioning process. annualreviews.orgresearchgate.net Furthermore, the enzyme responsible for attaching biotin to its target enzymes, holocarboxylase synthetase (HCS), is itself found in the cytosol, mitochondria, and nucleus, reflecting the widespread requirement for biotinylation throughout the cell. annualreviews.orgmdpi.com

Mitochondrial Compartmentalization

A significant portion of intracellular biotin is concentrated in the mitochondria. annualreviews.orgmdpi.com This is essential for key metabolic pathways, including gluconeogenesis, fatty acid oxidation, and amino acid catabolism, which rely on biotin-dependent carboxylases located within this organelle. pnas.org Studies using avidin-conjugated enzymes to detect endogenous biotin in muscle tissue have shown strong avidin (B1170675) binding within mitochondria, indicating a high concentration of biotinylated enzymes. nih.gov

Several key biotin-dependent enzymes are exclusively mitochondrial:

Pyruvate (B1213749) carboxylase (PC): An essential enzyme in gluconeogenesis. nih.govpnas.org

Propionyl-CoA carboxylase (PCC): Involved in the catabolism of several amino acids and odd-chain fatty acids. nih.govpnas.org

Methylcrotonyl-CoA carboxylase (MCC): Plays a crucial role in the breakdown of the amino acid leucine (B10760876). nih.govpnas.org

Acetyl-CoA carboxylase 2 (ACC2): Located on the outer mitochondrial membrane, it regulates fatty acid oxidation. oregonstate.edu

The accumulation of biotin in mitochondria is therefore directly linked to the enzymatic machinery it supports. The mechanisms for transporting free biotin into the mitochondrial matrix are still under investigation, but specific carriers are thought to be required. researchgate.net

Cytosolic Distribution

The cytosol is another major reservoir for intracellular biotin. annualreviews.orgnih.gov This localization is primarily associated with the cytosolic biotin-dependent enzyme, Acetyl-CoA carboxylase 1 (ACC1). oregonstate.edu ACC1 is a key regulatory enzyme in the synthesis of fatty acids, catalyzing the formation of malonyl-CoA. oregonstate.edu In the cytosol, acetyl-CoA carboxylase α is considered the primary biotin-binding protein, effectively sequestering a pool of the vitamin within this compartment. annualreviews.org

Nuclear Localization

While quantitatively smaller, a functionally significant fraction of biotin is found in the cell nucleus. annualreviews.org In human peripheral blood mononuclear cells, for instance, approximately 0.7% of the total cellular biotin is recovered from the nuclear fraction. annualreviews.org This nuclear pool of biotin is not primarily for coenzyme activity but is instead linked to the regulation of gene expression and chromatin structure. annualreviews.org

The primary biotin-binding proteins within the nucleus are histones. annualreviews.org The covalent attachment of biotin to histones, a process also mediated by holocarboxylase synthetase, is a post-translational modification that can influence chromatin structure and gene expression. annualreviews.org Research has identified over 2,000 biotin-dependent genes in various human tissues, underscoring the importance of this nuclear role. annualreviews.org The intranuclear localization of biotin, along with biotin-binding enzymes like pyruvic acid carboxylase and propionyl CoA carboxylase, has been observed in certain cellular conditions, though the mechanisms for their migration from the mitochondria to the nucleus remain unclear. nih.gov

The following tables summarize the distribution of biotin and the key proteins involved in its compartmentalization.

Table 1: Relative Intracellular Distribution of this compound

| Subcellular Compartment | Relative Concentration | Primary Associated Function | Key References |

|---|---|---|---|

| Mitochondria | High | Coenzyme for carboxylases (e.g., gluconeogenesis, amino acid catabolism) | annualreviews.org, mdpi.com, nih.gov, nih.gov |

| Cytosol | High | Coenzyme for carboxylases (e.g., fatty acid synthesis) | annualreviews.org, mdpi.com, nih.gov, nih.gov |

| Nucleus | Low but functionally significant | Gene regulation, chromatin modification | annualreviews.org |

| Microsomes | Very Low | Not a primary site of accumulation | annualreviews.org, nih.gov |

Table 2: Key Proteins in Biotin's Intracellular Compartmentalization

| Protein | Location(s) | Function Related to Biotin Distribution | Key References |

|---|---|---|---|

| Holocarboxylase Synthetase (HCS) | Cytosol, Mitochondria, Nucleus | Covalently attaches biotin to apocarboxylases and histones in all three compartments. | annualreviews.org, mdpi.com |

| Pyruvate Carboxylase (PC) | Mitochondria | Binds biotin as a prosthetic group; a major mitochondrial biotin-containing protein. | nih.gov, pnas.org |

| Propionyl-CoA Carboxylase (PCC) | Mitochondria | Binds biotin as a prosthetic group; contributes to the mitochondrial biotin pool. | nih.gov, pnas.org |

| Methylcrotonyl-CoA Carboxylase (MCC) | Mitochondria | Binds biotin as a prosthetic group for leucine catabolism. | nih.gov, pnas.org |

| Acetyl-CoA Carboxylase 1 (ACC1) | Cytosol | Primary biotin-binding protein in the cytosol; involved in fatty acid synthesis. | annualreviews.org, oregonstate.edu |

| Acetyl-CoA Carboxylase 2 (ACC2) | Outer Mitochondrial Membrane | Binds biotin for the regulation of fatty acid oxidation. | oregonstate.edu |

| Histones | Nucleus | Primary biotin-binding proteins in the nucleus; biotinylation affects chromatin structure. | annualreviews.org |

Transcriptional and Post Translational Regulatory Mechanisms Involving Slc + Biotin

SLC-(+)-Biotin in Gene Expression Modulation

This compound, a water-soluble B vitamin, plays a crucial role beyond its classical function as a coenzyme for carboxylases. Emerging evidence highlights its significance in the regulation of gene expression, influencing a wide array of cellular processes. nih.goveurekaselect.com More than 2000 biotin-dependent genes have been identified in human tissues, many of which are involved in signal transduction and are located in the cell nucleus. annualreviews.org

Direct and Indirect Regulation of Target Gene Transcription

This compound exerts both direct and indirect control over the transcription of numerous target genes. This regulation is critical for maintaining cellular homeostasis. nih.govresearchgate.net Biotin's influence extends to genes involved in its own uptake and metabolism, such as the sodium-dependent multivitamin transporter (SMVT), also known as solute carrier family 5 member 6 (SLC5A6), and holocarboxylase synthetase (HCS). nih.govresearchgate.net

Studies have demonstrated that biotin (B1667282) availability directly impacts the expression of these key components. For instance, in human hepatoblastoma cells, biotin deficiency leads to a reduction in the mRNA levels of SMVT. nih.gov Furthermore, biotin supplementation has been shown to affect the expression of genes encoding enzymes pivotal to glucose and lipid metabolism, including glucokinase, pyruvate (B1213749) kinase, and various carboxylases. nih.govmdpi.com This modulation often occurs through the activation of specific signaling pathways and transcription factors. nih.govmdpi.com For example, the transcription factor Sp1 is known to have regulatory elements on the SLC19A3 gene, a potential biotin transporter. nih.gov

The regulatory effects of biotin are not limited to stimulation; it can also repress gene expression. A notable example is the repression of hepatic phosphoenolpyruvate (B93156) carboxykinase expression. nih.gov This dual regulatory capacity underscores the complexity of biotin's role in transcriptional control.

Intracellular Signaling Pathways Activated by Biotin (e.g., sGC-cGMP-PKG Pathway)

A key mechanism through which this compound modulates gene expression is by activating specific intracellular signaling pathways. The soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP)-protein kinase G (PKG) pathway is a primary example of such a cascade. nih.govnih.gov

The activation of this pathway is initiated by biotinyl-AMP, the active form of biotin, which is synthesized by holocarboxylase synthetase (HCS). nih.govmorf-db.org Biotinyl-AMP activates sGC, leading to an increase in the production of the second messenger cGMP. nih.gov Subsequently, cGMP activates PKG, which in turn modulates the expression of various target genes. nih.govnih.gov

This HCS-sGC-PKG pathway is integral for maintaining the levels of enzymes and transporters involved in biotin utilization, including HCS itself, carboxylases, and the SMVT. nih.gov For example, studies in HepG2 cells have shown that the transcriptional activity of the SMVT promoter is regulated by biotin availability through the activation of this pathway. nih.gov Inhibition of sGC has been demonstrated to reduce the protein levels of methylcrotonyl-CoA carboxylase (MCC), further confirming the pathway's role in maintaining the pool of apocarboxylases. researchgate.net

Role of Biotinyl-AMP in Signal Transduction

Biotinyl-AMP, the product of the HCS-catalyzed reaction, is not merely an intermediate for biotinylating carboxylases but also a crucial signaling molecule. morf-db.orghmdb.ca It serves as the primary activator of the sGC-cGMP-PKG signal transduction cascade. morf-db.orghmdb.ca

The role of biotinyl-AMP in signaling extends beyond mammalian cells. In microorganisms like Escherichia coli, the biotinyl-AMP/BirA (the microbial homolog of HCS) complex acts as a corepressor, binding to the biotin operon to repress the transcription of genes involved in biotin biosynthesis. annualreviews.org This feedback mechanism prevents the excessive production of biotin. annualreviews.org

In human cells, biotinyl-AMP's function as a signaling molecule links the metabolic status of biotin to the transcriptional regulation of genes essential for its own transport and utilization. hmdb.ca This ensures a coordinated response to changes in biotin availability, maintaining cellular homeostasis. nih.govhmdb.ca

Histone Biotinylation and Chromatin Dynamics

Beyond its role in signaling pathways, this compound is involved in the post-translational modification of histones, the primary proteins that package DNA into chromatin. This modification, known as histone biotinylation, plays a significant role in regulating chromatin structure and, consequently, gene expression and other DNA-templated processes. nih.govnih.gov

Biotinylation of Histone Proteins and its Impact on Chromatin Structure

Histones can be covalently modified by the attachment of biotin to specific lysine (B10760008) residues, a process catalyzed by enzymes such as holocarboxylase synthetase (HCS) and biotinidase. nih.govnih.gov Numerous biotinylation sites have been identified on various histone proteins, including H2A, H3, and H4. nih.gov Specifically, in histone H4, lysines at positions 8 and 12 (K8 and K12) are known biotinylation sites. plos.orgunmc.edu

The biotinylation of histones has a direct physical impact on chromatin structure. Atomic force microscopy studies have revealed that the biotinylation of histone H4 at lysine 12 (H4K12bio) leads to a significant increase in the length of DNA wrapped around the histone core. plos.orgunmc.edu This results in a more compact and stabilized nucleosome structure, which can prevent the unwrapping of DNA. plos.org This structural change provides a mechanistic basis for the role of histone biotinylation in gene silencing, as it can reduce the accessibility of DNA to the transcriptional machinery. unmc.edu Biotinylated histone H4 is notably enriched in pericentromeric heterochromatin and other transcriptionally repressed chromatin loci. nih.govunmc.edu

Regulatory Roles in Cell Proliferation and DNA Repair

Histone biotinylation is not a static modification but a dynamic process involved in key cellular events like cell proliferation and the response to DNA damage. nih.govunmc.edu The levels of biotinylated histones fluctuate throughout the cell cycle, with an increase observed during the G1 phase and remaining elevated through the S, G2, and M phases compared to quiescent cells. nih.gov This suggests a role for histone biotinylation in cell cycle progression and mitotic chromatin condensation. unl.edu

Furthermore, histone biotinylation is an early signaling event in the cellular response to DNA double-strand breaks. unl.edu Following DNA damage, there is a rapid and transient decrease in the biotinylation of H4K12. unl.edu This dynamic change in histone modification is believed to be part of the signaling cascade that orchestrates DNA repair processes. unl.edu A deficiency in biotin has been linked to reduced cell survival rates in response to DNA double-strand breaks, underscoring the importance of this modification in maintaining genome stability. unl.edu

Post-Translational Modifications and Protein Stability

The covalent attachment of this compound to proteins, a process known as biotinylation, is a critical post-translational modification (PTM). wikipedia.org While historically associated with the activation of carboxylase enzymes essential for metabolism, the scope of biotinylation extends to other protein classes, influencing their structure, stability, and function. scientificsights.comannualreviews.org This section explores the broader roles of biotinylation beyond carboxylases and its specific impact on the conformational and thermodynamic stability of proteins.

General Biotinylation of Proteins Beyond Carboxylases

While the biotinylation of the five mammalian carboxylases—acetyl-CoA carboxylase α (ACCα), ACCβ, pyruvate carboxylase (PC), methylcrotonyl-CoA carboxylase (MCC), and propionyl-CoA carboxylase (PCC)—is well-established for metabolic function, evidence has firmly placed biotinylation as a significant PTM for other protein families, most notably histones. scientificsights.comphysiology.org

Histones, the primary proteins involved in packaging DNA into chromatin, undergo biotinylation, a modification that plays a role in fundamental nuclear processes. annualreviews.org Research has indicated that the enzymes holocarboxylase synthetase (HCS) and biotinidase mediate the covalent attachment of biotin to specific lysine residues on histones. annualreviews.org This modification of histones is implicated in gene silencing, the cellular response to DNA damage and repair, and the regulation of cell proliferation. annualreviews.org In the cell nucleus, histones are considered primary biotin-binding proteins. annualreviews.org

Beyond its natural regulatory roles, biotinylation has been widely adopted as a powerful tool in proteomics and molecular biology. researchgate.net Proximity-labeling technologies, for instance, utilize biotinylation to investigate transient or weak protein-protein interactions within living cells. nih.govnsf.gov These methods employ enzymes that generate reactive biotin species to "paint" or label nearby proteins, providing a snapshot of the cellular interactome. nih.govresearchgate.net

The chemical process of biotinylation can also be performed in vitro, where a biotin derivative is covalently attached to reactive functional groups on a target protein. scientificsights.com The most commonly targeted sites are the primary amines on lysine residues or the N-terminus of the protein. scientificsights.comcreative-diagnostics.com This flexibility allows for the specific labeling of a wide variety of proteins for detection, purification, and analysis. gbiosciences.com

Impact of Biotinylation on Protein Conformation and Thermodynamic Stability

The covalent attachment of the this compound molecule can induce significant changes in the biophysical properties of a protein, including its conformation and thermodynamic stability. nih.govresearchgate.net These effects are complex and can vary depending on the specific protein, the site of biotinylation, and the number of biotin molecules attached. scirp.org

Further research using all-atom structure-based models on Biotin Carboxyl Carrier Protein (BCCP) and FKBP3 revealed that biotinylation alters the protein's energy landscape. nih.govnsf.govresearchgate.net This change affects the folding pathways and the thermodynamic stability of the proteins. nih.govresearchgate.net For both BCCP, which has a single natural biotinylation site, and FKBP3, which was modeled with up to 23 biotinylated lysines, the modification resulted in altered free-energy profiles and energetic barriers for folding. nih.govresearchgate.netresearchgate.net

The table below summarizes findings from a study on the thermodynamic stability of biotinylated proteins.

| Protein Studied | Number of Biotinylation Sites | Key Findings on Stability | Reference |

| Top7-2F5 | 1 | Improved protein stability and solubility; lower RMSD at higher temperatures. | nih.gov |

| BCCP | 1 | Altered energy landscape, free-energy profiles, and folding routes. | nih.govresearchgate.net |

| FKBP3 | Up to 23 | Estimated thermodynamic stability changed by altering the energy landscape. | nih.govresearchgate.net |

However, the effect of biotinylation is not universally stabilizing for all proteins or all aspects of their function. For example, while the thermal stability of BioHuL (human lysozyme) was not significantly changed by biotinylation, its enzymatic activity was reduced by 40%. nih.gov

A differential scanning calorimetry (DSC) study on Human Serum Albumin (HSA) provided more nuanced insights. The study investigated two preparations of HSA (99% pure and 96% pure) and found that multisite biotinylation had differing effects on the components of the less pure sample (HSA96). It stabilized the less stable form (HSA96-L) while destabilizing the more stable form (HSA96-H). scirp.org For the highly pure HSA99, single-site biotinylation led to a significant increase in the melting temperature (tm) by over 5°C, indicating enhanced stability. scirp.org

The table below details the observed changes in melting temperature (tm) for Human Serum Albumin upon biotinylation.

| HSA Preparation | Biotinylation Type | Change in Melting Temperature (tm) | Effect on Stability | Reference |

| HSA99 | Single-site (1:1 ratio) | Increased by > 5°C | Stabilized | scirp.org |

| HSA96-L | Multi-site | Increased tm | Stabilized | scirp.org |

| HSA96-H | Multi-site | Decreased tm | Destabilized | scirp.org |

These findings collectively underscore that the attachment of this compound is a significant post-translational modification that can modulate the thermodynamic stability and conformational dynamics of proteins beyond the classical carboxylase family. scirp.orgnih.gov The consequences of this modification are context-dependent, highlighting a sophisticated mechanism for regulating protein structure and function.

Protein Interaction Profiling and Biotechnological Applications of Slc + Biotin Derivatives

Methodologies for Investigating Protein-Protein Interactions

The transient and often weak nature of many protein-protein interactions necessitates sophisticated techniques for their detection and characterization. SLC-(+)-Biotin derivatives are integral to several powerful methodologies that allow for the study of these interactions within a cellular context.

Proximity Labeling Techniques (BioID, TurboID, APEX2)

Proximity-dependent biotinylation (PDB) techniques have revolutionized the study of PPIs by enabling the identification of not only direct interactors but also nearby proteins within a specific cellular microenvironment. biorxiv.org These methods utilize an enzyme, fused to a protein of interest (the "bait"), which generates reactive biotin (B1667282) molecules that covalently tag neighboring proteins (the "prey"). biorxiv.org

BioID (biotin identification) employs a promiscuous mutant of the E. coli biotin ligase, BirA (BirA*), which releases activated biotinyl-5'-AMP. biorxiv.orgaddgene.orgnih.gov This reactive intermediate then diffuses and covalently attaches to exposed lysine (B10760008) residues of proteins in close proximity, typically within a 10 nm radius. nih.gov A significant drawback of the original BioID method is its slow labeling kinetics, often requiring 18 to 24 hours. nih.govbiorxiv.org

TurboID and miniTurbo were developed through directed evolution of BirA to overcome the temporal limitations of BioID. addgene.orgbiorxiv.org These enhanced ligases exhibit significantly faster kinetics, reducing the labeling time to as little as 10 minutes. addgene.orgnih.govbiorxiv.org This rapid labeling provides a more accurate "snapshot" of the protein's interactome at a specific point in time. nih.gov

APEX2 is an engineered ascorbate (B8700270) peroxidase that, in the presence of hydrogen peroxide (H₂O₂), catalyzes the formation of a short-lived biotin-phenoxyl radical from a biotin-phenol substrate. nih.govnih.gov This radical then covalently labels electron-rich amino acid residues, such as tyrosine, on nearby proteins within a radius of approximately 20 nm. nih.gov The key advantage of APEX2 is its extremely rapid labeling time, on the order of one minute, which is ideal for capturing dynamic or transient interactions. nih.govbiorxiv.org

| Technique | Enzyme | Substrate | Labeling Radius | Labeling Time | Labeled Residues |

|---|---|---|---|---|---|

| BioID | BirA* (mutant E. coli biotin ligase) | Biotin and ATP | ~10 nm | 18-24 hours | Lysine |

| TurboID | Engineered biotin ligase | Biotin and ATP | ~10 nm | ~10 minutes | Lysine |

| APEX2 | Engineered ascorbate peroxidase | Biotin-Phenol and H₂O₂ | ~20 nm | ~1 minute | Tyrosine and other electron-rich residues |

Affinity-Based Purification Strategies

Affinity-based purification is a powerful method for isolating a protein of interest from a complex mixture. thermofisher.com This technique relies on the highly specific and strong non-covalent interaction between two molecules, such as an antibody and its antigen, or in this context, biotin and streptavidin. addgene.orgthermofisher.com The interaction between biotin and streptavidin (or its homolog, avidin) is one of the strongest known non-covalent bonds in nature, making it an ideal system for affinity purification. addgene.orgiba-lifesciences.comnih.gov

In this strategy, a biomolecule is first tagged with a biotin derivative. This biotinylated molecule can then be selectively captured from a complex sample, such as a cell lysate, using a solid support (e.g., agarose (B213101) beads or magnetic particles) that has been coated with streptavidin or avidin (B1170675). thermofisher.comhuji.ac.il After the biotinylated molecule is bound to the support, non-specific proteins and other cellular components can be washed away. thermofisher.com The purified biotinylated protein, along with its interacting partners, can then be eluted from the support for further analysis. thermofisher.com This method is highly effective for purifying both stable and transient protein complexes. addgene.orgnih.gov

Bioconjugation and Labeling Strategies Utilizing SLC-NHS-(+)-Biotin

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. SLC-NHS-(+)-Biotin is a key reagent in this process, enabling the specific and stable attachment of a biotin tag to various biomolecules.

Covalent Attachment to Biomolecules for Detection and Purification

SLC-NHS-(+)-Biotin is an amine-reactive biotinylation reagent. nih.gov The N-hydroxysuccinimide (NHS) ester functional group of this molecule reacts efficiently with primary amines (-NH₂), which are commonly found on the N-terminus of proteins and on the side chain of lysine residues. thermofisher.comresearchgate.net This reaction forms a stable amide bond, covalently attaching the this compound moiety to the protein. researchgate.netnih.govnih.gov

The specificity of this reaction for primary amines allows for the controlled labeling of proteins and other biomolecules. thermofisher.com By varying the reaction conditions, such as pH and the molar ratio of the biotin reagent to the protein, the extent of biotinylation can be controlled. thermofisher.com Once a protein is biotinylated, it can be used for a wide range of applications that rely on the high-affinity interaction between biotin and streptavidin. nih.govnih.gov

Applications in Proteomics and Molecular Biology Assays (e.g., ELISA, Western Blotting, Pull-Down Assays)

The ability to biotinylate proteins and other biomolecules has made SLC-NHS-(+)-Biotin an invaluable tool in various proteomics and molecular biology assays. nih.govnih.govnih.gov

ELISA (Enzyme-Linked Immunosorbent Assay): In an ELISA, biotinylated antibodies can be used for the detection of a target antigen. The biotinylated antibody binds to the antigen, and a streptavidin-enzyme conjugate is then added. The enzyme catalyzes a colorimetric or chemiluminescent reaction, allowing for the quantification of the antigen.

Western Blotting: Similar to ELISA, Western blotting can utilize a biotinylated secondary antibody to detect a primary antibody that is bound to a target protein on a membrane. A streptavidin-enzyme conjugate is then used to generate a signal, allowing for the visualization of the target protein. thermofisher.com

Pull-Down Assays: Pull-down assays are a form of affinity purification used to study protein-protein interactions in vitro. fishersci.co.ukbioclone.net In a typical pull-down assay, a biotinylated "bait" protein is immobilized on streptavidin-coated beads. bioclone.net This bait-bead complex is then incubated with a cell lysate containing potential "prey" proteins. If a prey protein interacts with the bait protein, it will be "pulled down" with the beads. fishersci.co.uk After washing away non-specific binders, the interacting prey proteins can be eluted and identified by methods such as Western blotting or mass spectrometry. bioclone.netnih.gov

| Assay | Role of Biotinylation | Detection Method |

|---|---|---|

| ELISA | Biotinylated detection antibody | Streptavidin-enzyme conjugate with a chromogenic or chemiluminescent substrate |

| Western Blotting | Biotinylated secondary antibody | Streptavidin-enzyme conjugate with a chemiluminescent or fluorescent substrate |

| Pull-Down Assay | Biotinylated "bait" protein | Western blotting or mass spectrometry of eluted "prey" proteins |

Advanced Biotechnological Tools and Research Reagents

The unique properties of the biotin-streptavidin interaction have led to the development of a wide range of advanced biotechnological tools and research reagents. This compound is a component of some of these advanced reagents, such as in the synthesis of PROTACs (Proteolysis Targeting Chimeras). targetmol.com PROTACs are heterobifunctional molecules that can recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. targetmol.com The alkyl chain of this compound can be utilized as a linker in the synthesis of these molecules. targetmol.com

Furthermore, the versatility of biotinylation has been harnessed in numerous other applications, including the targeted delivery of drugs and the development of novel biosensors. nih.gov The continuous innovation in streptavidin engineering and biotinylation methodologies ensures that this compound and its derivatives will remain at the forefront of biotechnological research. nih.govresearchgate.net

Development of Biotinylated Probes for Diagnostics and Research

The development of biotinylated probes represents a significant advancement in molecular biology and diagnostics, leveraging the high-affinity interaction between biotin and streptavidin (or avidin). This compound, a derivative of biotin, serves as a critical component in the synthesis of these probes. These tools are engineered for high sensitivity and specificity in the detection of nucleic acids, proteins, and other biomolecules. nih.govceltarys.com

Biotinylated probes are widely used for in situ hybridization (ISH), a technique to detect specific RNA or DNA sequences within cells and tissues. nih.gov The process involves creating a nucleic acid probe complementary to the target sequence and labeling it with biotin. This this compound labeled probe is then introduced to a sample, where it hybridizes with the target sequence. The detection of the biotin marker, typically with streptavidin conjugated to an enzyme or fluorophore, allows for the visualization and localization of the target nucleic acid. nih.gov The sensitivity and specificity of these probes are influenced by factors such as the method of biotin incorporation and the detection system used. nih.gov

In research, biotin derivatives are instrumental in studying protein-protein interactions and conformational changes. nih.govmdpi.com Techniques like proximity-dependent biotinylation (PDB) use a biotin ligase fused to a protein of interest. biorxiv.org This enzyme, in the presence of biotin and ATP, generates a reactive biotin intermediate that covalently labels nearby proteins, providing a snapshot of the protein's interactome within its native cellular environment. mdpi.combiorxiv.org The covalent nature of this labeling allows for the purification of biotinylated proteins under stringent conditions for subsequent identification by mass spectrometry. mdpi.com

The versatility of biotinylated probes extends to various assay formats, including Enzyme-Linked Immunosorbent Assays (ELISAs), Western blotting, and immunohistochemistry, where they are used to amplify signals and enhance detection sensitivity. celtarys.com By combining the strong biotin-streptavidin bond with fluorescent dyes, these probes offer improved signal detection, multiplexing capabilities, and high reproducibility in ligand binding and affinity assays. celtarys.com

Table 1: Applications of Biotinylated Probes in Diagnostics and Research

| Probe Type | Application Area | Detection Principle | Research Focus |

|---|---|---|---|

| DNA/RNA Probes | Diagnostics, Research | In Situ Hybridization (ISH) | Detection of viral pathogens, analysis of gene expression. nih.govnih.gov |

| Antibody Probes | Diagnostics, Research | ELISA, Western Blot, IHC | Protein quantification, localization, and identification. celtarys.com |

| Proximity Labeling Probes | Research | Mass Spectrometry | Mapping protein-protein interactions and cellular interactomes. mdpi.combiorxiv.org |

Role in Targeted Drug Delivery Systems

This compound and its derivatives are increasingly investigated for their role in targeted drug delivery systems, particularly in oncology. nih.govalfa-chemistry.com The strategy is based on the observation that certain cancer cells overexpress biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), to meet the high metabolic demands of rapid proliferation. nih.govalfa-chemistry.com By conjugating a therapeutic agent to a biotin derivative, the resulting complex can act as a targeted vehicle, selectively delivering the payload to cancer cells while minimizing exposure to healthy tissues. alfa-chemistry.com

The conjugation of drugs with biotin typically involves modifying biotin's carboxylic acid group to form an amide or ester linkage with the drug or a carrier molecule. nih.gov This modification is crucial for creating a stable conjugate. Biotin-modified drug carriers can enhance the targeted delivery of various payloads, including small molecule drugs, proteins, and imaging agents. nih.govalfa-chemistry.com This approach aims to improve the therapeutic efficacy and reduce the systemic toxicity of potent drugs. alfa-chemistry.com

The mechanism of uptake for these biotin conjugates is a subject of ongoing research. While the SMVT is a primary transporter for free biotin, the structural modifications required for drug conjugation raise questions about whether these larger molecules are transported via the same pathway. nih.gov Regardless of the precise uptake mechanism, the principle of using biotin as a targeting ligand has been demonstrated in various preclinical studies. For example, biotin has been used as a vector to deliver payloads specifically to cancer cells in numerous delivery applications. nih.gov

Table 2: Components of this compound Targeted Drug Delivery Systems

| Component | Function | Example Application |

|---|---|---|

| This compound | Targeting Ligand | Binds to overexpressed receptors on cancer cells. alfa-chemistry.com |

| Linker | Connects biotin to payload | Can be designed to be stable or cleavable under specific conditions (e.g., in the tumor microenvironment). |

| Payload | Therapeutic or Imaging Agent | Chemotherapeutic drugs, photosensitizers, contrast agents for imaging. nih.gov |

| Carrier (Optional) | Nanoparticle, Liposome, Polymer | Increases drug solubility, stability, and circulation time. |

Cell Labeling and Tracking for Cellular Biology Studies

In cellular biology, this compound derivatives are valuable tools for labeling and tracking cells and their components. Cell surface labeling with biotin is a widely used method to study dynamic cellular processes such as endocytosis, exocytosis, and protein recycling. nih.gov In this technique, a membrane-impermeable biotin derivative is used to label proteins on the outer surface of a living cell. The cells can then be subjected to specific stimuli, and the fate of the biotin-labeled proteins can be tracked over time. nih.gov For instance, researchers can quantify the rate of internalization of surface receptors by measuring the amount of biotinylated protein that moves into the cell. nih.gov

The avidin-biotin system has also been applied to improve cell adhesion on synthetic scaffolds in tissue engineering. nih.gov By biotinylating cell membranes and coating a nanofibrous matrix with avidin, researchers can promote specific and strong cell attachment. This enhanced adhesion can facilitate cell spreading and growth, which is beneficial for applications in regenerative medicine. nih.gov Studies have shown that this modification does not appear to harm the cells or impair their ability to differentiate. nih.gov

Furthermore, advanced techniques use biotinylation to tag cells based on their activity. For example, engineered enzyme systems like Ca²⁺-activated Split-TurboID (CaST) can be used to label cells that have experienced elevated intracellular calcium levels. nih.gov This method allows for the biochemical tagging of activated cells within a user-defined time window, providing a powerful tool for studying neuronal activity and other signaling pathways. The biotin tag is stable and can be detected later, creating a historical record of cellular activation. nih.gov These labeling strategies are crucial for understanding complex biological systems at the cellular and molecular levels.

Table 3: Techniques in Cell Labeling and Tracking Using Biotin

| Technique | Purpose | Cellular Process Studied |

|---|---|---|

| Surface Protein Biotinylation | To label and quantify cell surface molecules. | Endocytosis, protein recycling, receptor trafficking. nih.gov |

| Activity-Dependent Labeling (e.g., CaST) | To tag cells based on specific signaling events. | Neuronal activation, calcium signaling pathways. nih.gov |

Advanced Research Methodologies and Experimental Systems in Slc + Biotin Studies

Analytical Techniques for Biotin (B1667282) and Biotin-Related Metabolites

The accurate quantification of SLC-(+)-Biotin (biotin) and its metabolites is crucial for understanding its physiological roles and the mechanisms of its transport by Solute Carrier (SLC) transporters. A variety of analytical techniques have been developed and are employed in research, each with distinct advantages in terms of sensitivity, specificity, and throughput. rass-biosolution.com

Chromatographic and Spectrometric Approaches (e.g., HPLC, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of biotin from complex biological matrices. rass-biosolution.com While biotin itself lacks a strong UV chromophore, HPLC methods often involve post-column derivatization to enable fluorescence detection or, more commonly, are coupled with mass spectrometry (MS) for direct and highly sensitive detection. researchgate.net Reversed-phase HPLC, often using a C18 column, is a common approach for separating biotin from other components in a sample. researchgate.netmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the gold standard for biotin analysis due to their high sensitivity and specificity. rass-biosolution.comnih.gov These methods allow for the direct detection and quantification of biotin and its metabolites, such as 3-hydroxyisovaleric acid and 3-hydroxyisovaleryl carnitine, even in complex samples like biological fluids and dried blood spots. rass-biosolution.comnih.govtandfonline.com For instance, a rapid HPLC-electrospray mass spectrometry method has been developed for the quantification of biotin in human skin extracts with a detection limit of 800 pg/ml. rsc.org Another LC-MS/MS method was developed for the simultaneous determination of biotin and folic acid in various milk products. oup.com The use of derivatizing agents like 2-nitrophenylhydrazine (B1229437) can further enhance detection in LC-MS. researchgate.net While less common, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for biotin analysis, although it requires a derivatization step to make the biotin volatile. rass-biosolution.com

The table below summarizes key features of various chromatographic and spectrometric methods used for biotin analysis.

| Analytical Method | Key Features | Common Applications | Detection Limit Examples |

| HPLC with UV Detection | Requires derivatization for enhanced sensitivity. mdpi.com | Analysis of biotin in pharmaceutical preparations and food. researchgate.netmdpi.com | 0.6 ng per injection (with derivatization). researchgate.net |

| HPLC with Fluorescence Detection | Involves post-column reaction with fluorescent tags (e.g., streptavidin-fluorescein isothiocyanate). researchgate.net | Quantification of biotin in infant formula and nutritional products. researchgate.netmdpi.com | Not specified in provided abstracts. |

| LC-MS | High sensitivity and specificity without the need for derivatization. rass-biosolution.com | Analysis of biotin in biological fluids and complex matrices. rass-biosolution.comembopress.org | 0.025 ng per injection (with derivatization). researchgate.net |

| LC-MS/MS | Considered the gold standard for its superior sensitivity and selectivity. rass-biosolution.com | Simultaneous determination of biotin and its metabolites in various samples, including dried blood spots. nih.govtandfonline.comoup.com | LLOQ of 0.088 μM for biotin metabolites in dried blood spots. tandfonline.com |

| GC-MS | Requires derivatization to make biotin volatile. rass-biosolution.com | Less common for biotin analysis. rass-biosolution.com | Not specified in provided abstracts. |

Immunological and Biosensor-Based Assays (e.g., ELISA, Surface Plasmon Resonance, Biolayer Interferometry)

Immunological assays and biosensors provide alternative and often high-throughput methods for the detection and quantification of biotin.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological technique for quantifying biotin in various biological samples, including serum, plasma, and tissue homogenates. antibodies.comalpco.combiocompare.com Competitive ELISA kits are commercially available where biotin in the sample competes with a labeled biotin derivative for binding to a limited amount of anti-biotin antibody. antibodies.com The resulting signal is inversely proportional to the concentration of biotin in the sample. antibodies.com These kits offer high sensitivity, with detection limits reported in the picogram per milliliter (pg/ml) to nanogram per milliliter (ng/ml) range. antibodies.combiocompare.com

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique used to study molecular interactions in real-time. 2bscientific.comnih.gov In the context of biotin research, SPR is often used to analyze the binding kinetics of biotinylated molecules to their interaction partners. 2bscientific.comcarnabio.com Sensor chips are coated with streptavidin, which has an extremely high affinity for biotin, allowing for the immobilization of biotinylated ligands. cytivalifesciences.combioradiations.com This setup can be used to study protein-protein, protein-ligand, or antibody-antigen interactions. 2bscientific.comgatorbio.com While powerful for studying binding events, the strong biotin-streptavidin interaction can make surface regeneration of the sensor chip challenging. bioradiations.com

Biolayer Interferometry (BLI) is another label-free technique that measures biomolecular interactions at the surface of a biosensor. gatorbio.comfrontiersin.org Similar to SPR, BLI often utilizes the high-affinity interaction between biotin and streptavidin. gatorbio.com Biotinylated molecules are captured on streptavidin-coated biosensor tips, and their interaction with an analyte in solution is monitored. frontiersin.org BLI is a versatile tool for determining kinetic parameters such as association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD). gatorbio.com This technology is applicable to a wide range of molecules, from small molecules to large proteins and even lipid nanoparticles. gatorbio.com

The table below provides an overview of these immunological and biosensor-based assays.

| Assay Type | Principle | Common Applications in Biotin Research | Key Advantages |

| ELISA | Competitive immunoassay using anti-biotin antibodies. antibodies.combiostoneah.com | Quantification of biotin in serum, plasma, milk, and tissue homogenates. antibodies.comalpco.combiostoneah.com | High sensitivity and high throughput. rass-biosolution.com |

| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of binding events on a sensor surface. 2bscientific.combioradiations.com | Studying kinetics of molecular interactions involving biotinylated proteins. 2bscientific.comcarnabio.com | Provides detailed kinetic data (ka, kd, KD). 2bscientific.combioradiations.com |

| Biolayer Interferometry (BLI) | Label-free measurement of biomolecular interactions at a biosensor tip. gatorbio.comfrontiersin.org | Analysis of binding affinity and kinetics of biotinylated molecules. carnabio.comgatorbio.com | Real-time analysis, high throughput, and versatility. 2bscientific.comfrontiersin.org |

In Vitro and In Vivo Model Systems

The study of this compound transport and metabolism relies heavily on various model systems, from cultured cells to genetically modified organisms. These models are indispensable for dissecting the molecular mechanisms of biotin uptake and the function of the involved SLC transporters.

Mammalian Cell Culture Models for Mechanistic Studies

Mammalian cell lines are fundamental tools for investigating the mechanisms of biotin transport. nih.gov Various cell lines are used, chosen for their expression of specific biotin transporters or their suitability for genetic manipulation. mdpi.com For instance, the requirement for biotin in the culture medium has been established for cell lines such as HeLa, human fibroblasts, and baby hamster kidney (BHK) cells. nih.gov

Human embryonic kidney (HEK293) cells are frequently used as an in vitro model to study biotin transport. mdpi.comdiva-portal.org These cells can be used to investigate the roles of different transporters, such as the sodium-dependent multivitamin transporter (SMVT) and monocarboxylate transporter 1 (MCT-1), in biotin uptake. mdpi.com Studies have also utilized human corneal epithelial (HCEC) and retinal pigment epithelial (D407) cells, demonstrating the functional and molecular presence of SMVT in these cell types. nih.gov Pancreatic acinar cells, modeled by the 266-6 cell line, have also been used to delineate the mechanisms of biotin uptake. nih.gov

These cell culture systems allow for detailed mechanistic studies, including the determination of uptake kinetics (Km and Vmax), and the effects of pH, temperature, and inhibitors on biotin transport. nih.gov Furthermore, cell lines can be engineered to overexpress or lack specific SLC transporters, providing a controlled environment to study the function of individual transporters. atcc.orgcorning.com For example, cryopreserved mammalian cells that transiently overexpress a single human SLC transporter are commercially available, offering a convenient model for transporter studies. corning.com

The table below lists some mammalian cell lines used in biotin research and their applications.

| Cell Line | Origin | Key Applications in Biotin/SLC Research |

| HEK293 | Human Embryonic Kidney | Studying SMVT-independent biotin transport, role of MCT-1, and as a model for normal cells in biotin-targeted therapy. mdpi.comdiva-portal.org |